molecular formula C24H44N2O6SSi2 B128262 methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate CAS No. 139356-32-4

methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate

Cat. No. B128262
CAS RN: 139356-32-4
M. Wt: 544.9 g/mol
InChI Key: HCJCJYKQMGUNRM-BFWSRPDNSA-N
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Description

Methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C24H44N2O6SSi2 and its molecular weight is 544.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structures

  • Synthesis of Pyrazoloanellated Carbasugars : A study by Herrera et al. (2003) described the synthesis of pyrazoloanellated carbasugars using a similar compound, which involved reactions with carbon disulfide, methyl iodide, and hydrazine hydrate (Herrera et al., 2003).

  • Dirhodium(II)-Catalyzed C-H Insertion Reaction : Yakura et al. (1999) demonstrated the use of a similar compound in dirhodium(II)-catalyzed C-H insertion reactions, leading to the synthesis of complex cyclopentane structures (Yakura et al., 1999).

  • Structural Characterization : Liu et al. (2013) synthesized a related compound and analyzed its structure, which featured a cyclohexene ring in a half-chair conformation (Liu et al., 2013).

Chemical Reactions and Derivatives

  • Formation of Bis-Imidazoles : Mucha et al. (2008) explored the creation of chiral bis-imidazoles derived from similar cyclohexane structures, highlighting the compound's utility in synthesizing specialized imidazole derivatives (Mucha et al., 2008).

  • Alkylation of Imidazole : Yarosh et al. (2017) investigated the alkylation of 2-methylimidazole with iodomethylsilanes, using structurally related compounds, thus demonstrating its role in creating diverse imidazole derivatives (Yarosh et al., 2017).

  • Chiral Auxiliary Applications : Studer et al. (1995) demonstrated the use of a related compound as a chiral auxiliary in various organic syntheses, indicating its versatility in stereochemical control (Studer et al., 1995).

Catalysis and Polymerization

  • Dirhodium(II)-Catalyzed Reaction Mechanisms : Yakura et al. (1998) explored the mechanisms of dirhodium(II)-catalyzed reactions involving similar compounds, contributing to our understanding of catalysis in organic synthesis (Yakura et al., 1998).

  • Group Transfer Polymerization : Raynaud et al. (2010) studied the use of N-heterocyclic carbenes, including compounds structurally similar to the query compound, in catalyzing group transfer polymerization of various monomers (Raynaud et al., 2010).

Molecular Design and Synthesis

  • Synthesis of Biphenols Containing Cyclohexyl Groups : Lame (2015) described an efficient method for synthesizing various biphenols containing cyclohexyl groups, a process that can be related to the structural features of the query compound (Lame, 2015).

  • Synthesis of Vicinally Substituted Cyclopentenes : Akhmet’yanova et al. (2015) demonstrated the synthesis of vicinally substituted cyclopentenes from a related compound, showing its applicability in complex organic syntheses (Akhmet’yanova et al., 2015).

properties

IUPAC Name

methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N2O6SSi2/c1-22(2,3)34(8,9)31-17-14-24(28,20(27)29-7)15-18(32-35(10,11)23(4,5)6)19(17)30-21(33)26-13-12-25-16-26/h12-13,16-19,28H,14-15H2,1-11H3/t17-,18-,19?,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJCJYKQMGUNRM-BFWSRPDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(C1OC(=S)N2C=CN=C2)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1OC(=S)N2C=CN=C2)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N2O6SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464265
Record name SCHEMBL13531898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139356-32-4
Record name SCHEMBL13531898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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